molecular formula C22H38O4Zn B083520 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC CAS No. 14363-14-5

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Cat. No.: B083520
CAS No.: 14363-14-5
M. Wt: 433.9 g/mol
InChI Key: FGRQBMHHOXESRC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a β-diketone compound with the molecular formula C11H20O2. It is a bidentate ligand commonly used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and anhydrous nature, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common method involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,2,6,6-Tetramethylheptane-3,5-dione include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione depend on the type of reaction. For example, oxidation typically yields diketones, while reduction can produce alcohols. Substitution reactions result in compounds with new functional groups attached to the original molecule .

Scientific Research Applications

2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its high stability, anhydrous nature, and ability to form stable metal complexes. These properties make it particularly valuable in applications requiring robust and reliable chemical reagents .

Properties

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQBMHHOXESRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14363-14-5
Record name Zinc di(pivaloylmethane)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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